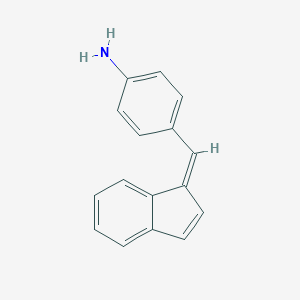

p-Toluidine, alpha-inden-1-ylidene-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Toluidine, alpha-inden-1-ylidene- is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.

The exact mass of the compound p-Toluidine, alpha-inden-1-ylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83092. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality p-Toluidine, alpha-inden-1-ylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Toluidine, alpha-inden-1-ylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

p-Toluidine derivatives have been investigated for their potential pharmacological activities. The compound's structural features allow it to participate in multicomponent reactions (MCRs), which are valuable in synthesizing complex molecules relevant to drug discovery.

Case Study: Synthesis of Indole Derivatives

Recent studies have demonstrated the utility of p-toluidine in the synthesis of indole-based compounds, which are crucial in medicinal chemistry due to their presence in numerous pharmaceutical agents. For instance, a one-pot MCR involving p-toluidine yielded indole-fused heterocycles, showcasing its versatility as a building block for biologically active molecules .

Organic Synthesis

p-Toluidine, alpha-inden-1-ylidene- plays a significant role in organic synthesis as a reagent or catalyst in various chemical transformations.

Case Study: Chromone-Fused Pyrimidine Synthesis

Zhang et al. reported a method using p-toluidine to synthesize chromone-fused pyrimidines via a microwave-assisted reaction. The process achieved high yields and demonstrated the compound's effectiveness in facilitating complex organic reactions under mild conditions .

Materials Science

In materials science, p-toluidine derivatives are explored for their electronic properties and potential applications in sensors and bioimaging.

Applications in Biosensing

The compound's ability to form stable complexes with various substrates makes it suitable for biosensing applications. Studies indicate that indane derivatives can be utilized for detecting specific biomolecules, enhancing the sensitivity and selectivity of biosensors .

Chemical Properties and Reaction Mechanisms

The reactivity of p-toluidine, alpha-inden-1-ylidene- is attributed to its functional groups, which can engage in electrophilic aromatic substitution and nucleophilic addition reactions. This reactivity is harnessed in the synthesis of various heterocycles and complex organic frameworks.

Data Table: Summary of Applications

属性

CAS 编号 |

487-61-6 |

|---|---|

分子式 |

C16H13N |

分子量 |

219.28 g/mol |

IUPAC 名称 |

4-[(E)-inden-1-ylidenemethyl]aniline |

InChI |

InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2/b14-11+ |

InChI 键 |

GISMNWZLKDONAA-SDNWHVSQSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |

手性 SMILES |

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。